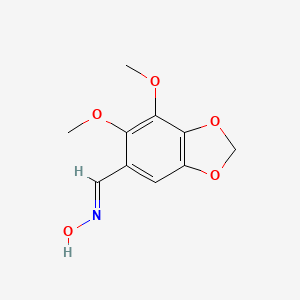![molecular formula C14H11N5O3S B11482822 2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B11482822.png)
2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide is a complex organic compound that features a pyrimidine ring substituted with an amino and cyano group, a sulfanyl linkage, and an acetamide moiety attached to a benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the cyclization of appropriate precursors such as amidines and nitriles under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiols or disulfides.
Attachment of the Acetamide Moiety: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized by the cyclization of catechols with formaldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced nitriles
Substitution: Various substituted pyrimidines
Scientific Research Applications
2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in cancer, infectious diseases, and neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: The compound’s unique structure can be exploited in the design of novel materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide
- 2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
Uniqueness
2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide is unique due to the presence of the benzodioxole ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C14H11N5O3S |
|---|---|
Molecular Weight |
329.34 g/mol |
IUPAC Name |
2-(4-amino-5-cyanopyrimidin-2-yl)sulfanyl-N-(1,3-benzodioxol-5-yl)acetamide |
InChI |
InChI=1S/C14H11N5O3S/c15-4-8-5-17-14(19-13(8)16)23-6-12(20)18-9-1-2-10-11(3-9)22-7-21-10/h1-3,5H,6-7H2,(H,18,20)(H2,16,17,19) |
InChI Key |
GYFCPRWSCADFMS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=C(C(=N3)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-hydroxy-10a-piperidino-2,3,4,5,5a,10a-hexahydro-1H-[1]benzofuro[2,3-c]azepin-1-one](/img/structure/B11482743.png)
![4-fluoro-N-[4-(4-methyl-1,2,5-oxadiazol-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11482758.png)

![2,6-dimethoxy-N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}benzamide](/img/structure/B11482775.png)
![Ethyl 4-[3-(cyclopropylamino)-4-nitrophenyl]piperazine-1-carboxylate](/img/structure/B11482776.png)
![1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-(4-methoxybenzyl)methanamine](/img/structure/B11482793.png)
![Ethyl 4-[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]benzoate](/img/structure/B11482795.png)
![13-(3,4-dimethoxyphenyl)-3,5,11-trimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11482797.png)

![7-{[(5,6-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-4,5,6-trimethoxy-2-benzofuran-1(3H)-one](/img/structure/B11482803.png)
![ethyl 6-[(8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]-1-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11482811.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]-2-chloro-5-(methylsulfonyl)benzamide](/img/structure/B11482816.png)
![2-Propenamide, 3-phenyl-N-[2-(tricyclo[3.3.1.1(3,7)]dec-1-yloxy)propyl]-](/img/structure/B11482818.png)
![1-[4-(2-methoxyphenoxy)phenyl]-1H-tetrazole](/img/structure/B11482820.png)
